molecular formula C20H22N4O3S3 B2723510 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 851410-21-4

2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2723510
CAS RN: 851410-21-4
M. Wt: 462.6
InChI Key: RDNBGVKXXWTRSB-UHFFFAOYSA-N
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Description

2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H22N4O3S3 and its molecular weight is 462.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Applications

Chemical Synthesis

The synthesis of thieno[3,2-d]pyrimidine and benzothiazole derivatives involves complex chemical reactions that yield compounds with potential pharmacological activities. These processes often involve the use of starting materials like amino-thiazoles and various alkylation, acylation, and cyclization reactions to construct the heterocyclic core of the compounds. For instance, studies have reported the synthesis of thiazolo[3,2-a]pyrimidines and thienotriazolopyrimidines derivatives using specific starting materials and innovative synthetic pathways, highlighting the versatility of these chemical frameworks in drug development (Hafez & El-Gazzar, 2017).

Antimicrobial and Antifungal Properties

Some derivatives of thieno[3,2-d]pyrimidine and benzothiazole have demonstrated significant antimicrobial and antifungal activities. These compounds have been tested against various bacterial and fungal strains, showing potential as therapeutic agents against microbial infections. For example, novel 4-thiazolidinones containing the benzothiazole moiety have shown anticancer activity in vitro and in vivo, suggesting their utility in developing new antimicrobial agents (Havrylyuk et al., 2010).

Anticancer Activities

Thieno[3,2-d]pyrimidine derivatives, in particular, have been explored for their anticancer properties. Research has demonstrated that certain derivatives can inhibit cancer cell growth, indicating their potential as chemotherapeutic agents. The structural modification of these compounds can lead to variations in their cytotoxic activity against cancer cell lines, making them valuable candidates for further drug development and cancer treatment (Al-Sanea et al., 2020).

properties

IUPAC Name

2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S3/c1-11-4-5-13-15(8-11)30-19(21-13)23-16(25)10-28-20-22-14-9-12(2)29-17(14)18(26)24(20)6-7-27-3/h4-5,8,12H,6-7,9-10H2,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNBGVKXXWTRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

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